3-Methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide belongs to a class of organic compounds known as quinazolinones. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them valuable building blocks in medicinal chemistry. [] They are often found as key structural motifs in various pharmaceuticals and biologically active natural products. [] Specifically, 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a derivative of quinazolin-4(1H)-one, a scaffold that has attracted significant attention in the development of new drugs, particularly as anticancer agents. []
The synthesis of 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide can be achieved through a multi-step process. One approach involves the condensation of N-methylanthranilic acid with an appropriately substituted ketone to form an N-methylbenzoxazin-4-one intermediate. [] This intermediate is then reacted with a 2-amino-4-substituted phenylthiazole to yield the desired 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide derivative. []
The molecular structure of 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is characterized by the presence of a central quinazolinone ring system. This ring system consists of a benzene ring fused with a pyrimidine ring, which in turn is fused with another six-membered ring containing a carbonyl group (C=O) at position 4. [] A methyl group is attached to the benzene ring of the quinazolinone moiety at position 2. [] At position 3 of the quinazolinone ring, a phenyl group is connected through an amide (–NH–CO–) linkage. This phenyl group is further substituted at the meta position with a benzamide moiety. A methyl group is present at the meta position of this benzamide group. []
The primary application of 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, based on current research, is in the field of anticancer drug development. Molecular modeling studies have shown that it exhibits promising in silico activity against the HT-29 human colorectal adenocarcinoma cell line. [] This suggests it could potentially be developed as a new therapeutic agent for colorectal cancer.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4